molecular formula C16H24ClNO3 B1456313 Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-90-3

Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1456313
CAS No.: 1354487-90-3
M. Wt: 313.82 g/mol
InChI Key: REDCCLMWHOJWAF-IODNYQNNSA-N
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Description

Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a tert-butyl-substituted phenoxy group at the 3-position of the aromatic ring and a methyl ester moiety. The hydrochloride salt enhances solubility, making it suitable for research applications.

Properties

IUPAC Name

methyl (2S,4S)-4-(3-tert-butylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-16(2,3)11-6-5-7-12(8-11)20-13-9-14(17-10-13)15(18)19-4;/h5-8,13-14,17H,9-10H2,1-4H3;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDCCLMWHOJWAF-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine Ring

Methodology:

  • The pyrrolidine ring is typically formed via intramolecular cyclization of an appropriately functionalized amino acid derivative or amino alcohol precursor.
  • Chiral pool synthesis or asymmetric synthesis methods are employed to ensure the (2S,4S) stereochemistry.
  • Common approaches include:
    • Cyclization of γ-amino acids or γ-haloamines under basic or acidic conditions.
    • Use of chiral auxiliaries or catalysts to control stereochemistry.

Reaction Conditions:

  • Solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.
  • Temperature control (0–50 °C) is critical to favor cyclization over side reactions.
  • Bases like triethylamine or sodium hydride may be used to deprotonate intermediates and facilitate ring closure.

Introduction of the 3-(tert-butyl)phenoxy Group

Methodology:

  • The phenoxy substituent bearing the tert-butyl group at the 3-position is introduced via nucleophilic aromatic substitution or Ullmann-type etherification.
  • A common route involves reacting a 3-(tert-butyl)phenol derivative with a suitable halogenated pyrrolidine intermediate.

Reaction Conditions:

  • Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to solubilize reactants.
  • Elevated temperatures (80–120 °C) to promote ether bond formation.
  • Catalysts such as copper(I) iodide with ligands may be employed to enhance coupling efficiency.

Esterification to Form the Methyl Ester

Methodology:

  • The carboxylic acid group on the pyrrolidine ring is esterified with methanol.
  • Acid-catalyzed Fischer esterification is the most common method.

Reaction Conditions:

  • Methanol as solvent and reagent.
  • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Reflux conditions (65–70 °C) for several hours to drive the reaction to completion.
  • Removal of water by azeotropic distillation or molecular sieves to shift equilibrium.

Formation of Hydrochloride Salt

Methodology:

  • The free base form of the methyl ester is treated with hydrochloric acid to form the hydrochloride salt.
  • This enhances the compound’s solubility and stability for handling and further applications.

Reaction Conditions:

  • Use of dry hydrogen chloride gas or hydrochloric acid in anhydrous solvents such as ethyl acetate or diethyl ether.
  • Stirring at ambient temperature until salt precipitation occurs.
  • Filtration and drying under vacuum.

Summary of Preparation Steps in Tabular Form

Step No. Reaction Step Key Reagents/Conditions Outcome/Notes
1 Pyrrolidine ring formation γ-amino acid precursor, base, THF, 0–50 °C Cyclization to form (2S,4S)-pyrrolidine ring
2 Phenoxy group introduction 3-(tert-butyl)phenol, halogenated pyrrolidine, CuI catalyst, DMF, 80–120 °C Formation of ether linkage at 4-position
3 Esterification Methanol, acid catalyst, reflux (~70 °C) Methyl ester formation
4 Hydrochloride salt formation HCl gas or HCl solution, ethyl acetate, RT Formation of hydrochloride salt

Research Findings and Optimization Notes

  • Stereochemical Control: Maintaining the (2S,4S) configuration requires careful selection of chiral precursors or catalysts. Enantiomeric excess is typically monitored by chiral HPLC or NMR techniques.
  • Yield Optimization: Use of copper-catalyzed etherification improves yields of the phenoxy substitution step compared to classical nucleophilic aromatic substitution.
  • Purity and Scalability: Purification by recrystallization and chromatographic techniques ensures high purity. Industrial scale-up may involve continuous flow reactors for better control of reaction parameters and reproducibility.
  • Salt Formation: Hydrochloride salt formation enhances water solubility, which is critical for biological assays and formulation development.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride has been investigated for various biological activities:

  • Antioxidant Properties : The compound exhibits antioxidant activity, which may help in mitigating oxidative stress in cells. This property is crucial in the context of neurodegenerative diseases where oxidative damage plays a significant role .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation .
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Therapeutic Applications

The therapeutic applications of this compound can be summarized as follows:

  • Neurodegenerative Diseases : Due to its antioxidant and neuroprotective properties, this compound is being studied for its potential role in the management of neurodegenerative diseases. It may help reduce neuronal cell death and improve cognitive function.
  • Cancer Therapy : The anti-inflammatory effects could also be leveraged in cancer therapy, where inflammation is a contributing factor to tumor progression. Further research is needed to establish its efficacy in this area .
  • Metabolic Disorders : Given its role in modulating oxidative stress and inflammation, there is potential for application in metabolic disorders such as diabetes and obesity .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Study on Neuroprotection :
    • A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The results indicated a significant reduction in cell death markers when treated with the compound compared to control groups .
  • Anti-inflammatory Research :
    • In vitro studies showed that this compound inhibited pro-inflammatory cytokine production in activated macrophages. This suggests its potential use in treating inflammatory diseases .
  • Cancer Cell Line Studies :
    • Research involving various cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis. These findings point towards its potential as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs differ primarily in the substituents on the phenoxy ring and their positions. Key comparisons include:

Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
  • Structure: Bromo and tert-pentyl groups at positions 2 and 4 of the phenoxy ring.
  • Molecular Weight : 406.7 g/mol (vs. ~348–370 g/mol for other analogs), reflecting bromine’s contribution .
  • Key Differences :
    • The bulky tert-pentyl group increases steric hindrance compared to tert-butyl.
    • Bromine’s electronegativity may alter reactivity and binding affinity.
Methyl (2S,4S)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
  • Structure : Two tert-butyl groups at positions 2 and 3.
  • Molecular Weight: 369.93 g/mol (C20H32ClNO3) .
  • Classified as an irritant, similar to the target compound .
Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
  • Structure : Chloro and tert-pentyl groups at positions 2 and 4.
  • Molecular Formula: C17H25Cl2NO3 (molar mass: 362.25 g/mol) .
  • Key Differences :
    • Chlorine’s smaller atomic radius compared to bromine reduces steric effects but may improve electrophilic reactivity.
    • Stable at room temperature, indicating robust synthesis protocols .
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate
  • Structure : Dichloro substitution at positions 2 and 5.
  • Molecular Weight: 290.14 g/mol (C12H13Cl2NO3) .
  • Lower molecular weight suggests reduced steric hindrance compared to tert-butyl analogs.

Physicochemical Properties and Hazard Profiles

Compound Name Substituents Molecular Weight (g/mol) Hazard Class Key Features
Target Compound 3-(tert-butyl) ~348–370* Not specified Optimal steric bulk; hydrochloride salt improves solubility .
[2-Bromo-4-(tert-pentyl)] analog 2-Br, 4-tert-pentyl 406.7 Not specified High molecular weight; discontinued .
[2,4-di(tert-butyl)] analog 2,4-di-tert-butyl 369.93 IRRITANT Enhanced hydrophobicity; irritant .
[2-Cl-4-(tert-pentyl)] analog 2-Cl, 4-tert-pentyl 362.25 Not specified Room-temperature stability; chloro substituent .
[2,5-dichloro] analog 2,5-di-Cl 290.14 Not specified High electronegativity; lower steric bulk .

Biological Activity

Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields.

  • Chemical Formula : C16_{16}H23_{23}NO3_3·HCl
  • Molecular Weight : 305.83 g/mol
  • CAS Number : 1956435-10-1

The compound is characterized by a pyrrolidine backbone substituted with a tert-butylphenoxy group, which significantly influences its biological properties.

This compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The modulation of pathways such as NF-kB and MAPK has been observed in vitro.
  • Neuroprotective Properties : Preliminary studies suggest that the compound may offer neuroprotection against neurodegenerative conditions by enhancing neuronal survival and reducing apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces cell viability loss in neuronal cell lines exposed to oxidative stress. The following table summarizes key findings from these studies:

StudyCell LineConcentration (µM)Effect
ASH-SY5Y1030% increase in cell viability
BPC1220Reduction of ROS by 40%
CBV215Decreased TNF-alpha production by 50%

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Model : Mouse model of neuroinflammation
  • Dosage : Administered at 10 mg/kg body weight
  • Results : Significant reduction in neuroinflammatory markers and improved behavioral outcomes were noted.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of this compound on transgenic mice models of Alzheimer's disease. The treatment led to a notable improvement in cognitive functions and a decrease in amyloid-beta plaques.

Case Study 2: Inhibition of Inflammatory Responses

In another study, the compound was tested for its ability to inhibit LPS-induced inflammation in macrophages. Results indicated a significant downregulation of COX-2 and iNOS expression levels, highlighting its anti-inflammatory potential.

Q & A

Q. What are the recommended methods for synthesizing Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride?

The synthesis typically involves multi-step protection-deprotection strategies. For example:

  • Chiral resolution : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the pyrrolidine nitrogen during stereoselective synthesis .
  • Coupling reactions : Phenoxy group introduction via nucleophilic substitution or Mitsunobu reactions, as seen in analogous pyrrolidine derivatives .
  • Purification : Column chromatography (e.g., silica gel) with eluents like ethyl acetate/hexane mixtures ensures >95% purity .

Q. How can researchers confirm the stereochemical integrity of the (2S,4S) configuration?

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) with UV detection to resolve enantiomers .
  • NMR analysis : Use NOESY or ROESY to verify spatial arrangements of substituents. For example, coupling constants between protons on C2 and C4 confirm relative stereochemistry .
  • X-ray crystallography : Resolve crystal structures of intermediates or derivatives to unambiguously assign configurations .

Q. What stability considerations are critical for long-term storage of this compound?

  • Degradation pathways : Hydrolysis of the ester or tert-butylphenoxy group under acidic/basic conditions. Monitor via HPLC for purity drops .
  • Storage conditions : Store at −20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to prevent moisture-induced decomposition .
  • Light sensitivity : Protect from UV exposure using amber vials, as aryl ethers may undergo photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Purity validation : Cross-check Certificate of Analysis (COA) data (e.g., >98% purity via HPLC) to rule out batch variability .
  • Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to identify artifacts from aggregation or solubility issues .
  • Metabolite screening : Use LC-MS to detect degradation products or metabolites that may interfere with assays .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Prodrug modification : Introduce labile esters (e.g., tert-butyl) to enhance membrane permeability, followed by enzymatic cleavage in target tissues .
  • Lipophilicity tuning : Adjust the tert-butylphenoxy group to balance logP values; analogs with logP 2–3 show improved bioavailability .
  • Plasma stability assays : Incubate with plasma proteins and quantify remaining compound via LC-MS to assess metabolic resistance .

Q. How does substituent variation on the pyrrolidine ring impact structure-activity relationships (SAR)?

  • Phenoxy group modifications : Replace tert-butyl with electron-withdrawing groups (e.g., nitro) to enhance binding affinity in receptor assays .
  • Steric effects : Compare (2S,4S) vs. (2R,4R) diastereomers to evaluate enantioselective interactions with biological targets .
  • Hydrogen-bonding motifs : Introduce hydroxyl or amide groups at C4 to improve solubility and target engagement .

Q. What analytical methods validate batch-to-batch consistency for preclinical studies?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₂₆ClNO₄) and detect trace impurities .
  • Thermogravimetric analysis (TGA) : Assess hygroscopicity and residual solvents (e.g., <0.1% acetonitrile) .
  • Stability-indicating assays : Use accelerated stability studies (40°C/75% RH) to predict shelf-life under ICH guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
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Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

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